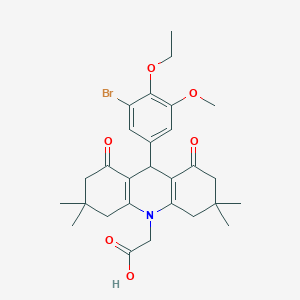![molecular formula C24H20N2O4 B302065 N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302065.png)
N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide (AMBF-Carbohydrazide) is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a derivative of naphtho[2,1-b]furan, which has been known to possess various biological activities.
Wirkmechanismus
The mechanism of action of AMBF-Carbohydrazide is not fully understood. However, it has been suggested that its antimicrobial activity could be attributed to its ability to disrupt the bacterial cell membrane and inhibit DNA synthesis. Its anticancer activity, on the other hand, could be attributed to its ability to induce cell cycle arrest and apoptosis by regulating various signaling pathways, including the p53 pathway and the MAPK pathway. Its antioxidant activity, on the other hand, could be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
AMBF-Carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, induce cell cycle arrest and apoptosis in various cancer cell lines, and possess potent antioxidant activity. Moreover, it has been found to possess low toxicity, which makes it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMBF-Carbohydrazide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, its potent anticancer and antioxidant activities make it a promising candidate for the development of new anticancer and antioxidant agents. However, one of the main limitations of using AMBF-Carbohydrazide in lab experiments is its low solubility, which could limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on AMBF-Carbohydrazide. One of the main directions is to further investigate its mechanism of action and identify its molecular targets. Moreover, its potential applications in various fields, including medicine, agriculture, and food industry, should be explored. Furthermore, the development of new derivatives and analogs of AMBF-Carbohydrazide could lead to the discovery of more potent and effective compounds.
Synthesemethoden
The synthesis of AMBF-Carbohydrazide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and N'-[2-(allyloxy)-3-methoxybenzylidene]carbohydrazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The overall yield of the synthesis is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
AMBF-Carbohydrazide has been found to possess various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been shown to exhibit potent inhibitory effects against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, AMBF-Carbohydrazide has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa, MCF-7, and A549. Moreover, it has been reported to possess potent antioxidant activity, which could be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Eigenschaften
Produktname |
N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C24H20N2O4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N-[(Z)-(3-methoxy-2-prop-2-enoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-3-13-29-23-17(8-6-10-21(23)28-2)15-25-26-24(27)22-14-19-18-9-5-4-7-16(18)11-12-20(19)30-22/h3-12,14-15H,1,13H2,2H3,(H,26,27)/b25-15- |
InChI-Schlüssel |
DTGIEIZSWZEZQC-MYYYXRDXSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OCC=C)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-bromo-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302004.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302006.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302007.png)